SC-236

Beschreibung

SC58236 = SC236 re email from "Harris, Ray"

Eigenschaften

IUPAC Name |

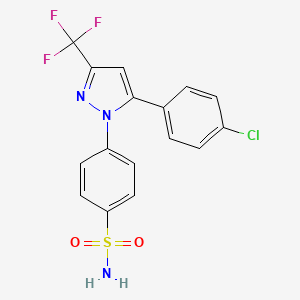

4-[5-(4-chlorophenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClF3N3O2S/c17-11-3-1-10(2-4-11)14-9-15(16(18,19)20)22-23(14)12-5-7-13(8-6-12)26(21,24)25/h1-9H,(H2,21,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSQNZEUFHPTJME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClF3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432082 | |

| Record name | 4-(5-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

insoluble | |

| Record name | SC-236 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14059 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

170569-86-5 | |

| Record name | 4-[5-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170569-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170569865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SC-236 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14059 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-(5-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 170569-86-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SC-236 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HGW1H8S2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of SC-236

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC-236, chemically known as 4-[5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2] While its primary mechanism of action involves the inhibition of prostaglandin synthesis through the COX-2 pathway, a growing body of evidence reveals that this compound exerts significant biological effects through COX-2-independent mechanisms. These include the induction of apoptosis, modulation of inflammatory signaling cascades, and inhibition of metastatic processes. This technical guide provides a comprehensive overview of the multifaceted mechanism of action of this compound, with a focus on the core signaling pathways and experimental evidence. Quantitative data are summarized in structured tables, and detailed experimental protocols for key cited experiments are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the compound's molecular interactions.

Core Mechanism of Action: Selective COX-2 Inhibition

This compound is a highly selective inhibitor of COX-2, an enzyme responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. The selectivity of this compound for COX-2 over the constitutively expressed COX-1 isoform is a key characteristic, reducing the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).

Quantitative Data: Inhibitory Potency

The inhibitory potency of this compound against COX-1 and COX-2 has been determined through various in vitro assays.

| Target | IC50 | Species | Assay Conditions |

| COX-2 | 5 nM | Human | Recombinant enzyme assay |

| COX-1 | 17.8 µM | Human | Recombinant enzyme assay |

COX-2-Independent Mechanisms of Action

Beyond its well-established role as a COX-2 inhibitor, this compound exhibits a range of biological activities that are not dependent on the inhibition of prostaglandin synthesis. These pleiotropic effects contribute significantly to its potential therapeutic applications in oncology and inflammatory diseases.

Induction of Apoptosis via Protein Kinase C-β(1) (PKC-β(1)) Downregulation

This compound has been shown to induce apoptosis in cancer cells through a novel pathway involving the downregulation of PKC-β(1).[1] This effect is independent of its COX-2 inhibitory activity, as demonstrated by the inability of exogenous prostaglandins to reverse the apoptotic effects.[1]

Signaling Pathway:

Caption: this compound induced apoptosis via PKC-β(1) downregulation.

Overexpression of PKC-β(1) has been shown to attenuate the apoptotic response to this compound, and this anti-apoptotic effect is associated with the overexpression of p21(waf1/cip1).[1]

Anti-Inflammatory Effects via Suppression of ERK and NF-κB Signaling

This compound exerts potent anti-inflammatory effects by modulating key signaling pathways, including the extracellular signal-regulated kinase (ERK) and nuclear factor-kappaB (NF-κB) pathways.

2.2.1. Suppression of ERK Phosphorylation

In murine models of inflammatory allergic reactions, this compound has been demonstrated to inhibit the phosphorylation of ERK.[2] This inhibition leads to a reduction in the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[2]

Signaling Pathway:

Caption: this compound anti-inflammatory effect via ERK suppression.

2.2.2. Inhibition of NF-κB Activation

This compound has also been shown to suppress the activation of NF-κB, a critical transcription factor in the inflammatory response. This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκB-α, the inhibitory subunit of NF-κB.

Signaling Pathway:

Caption: this compound mediated inhibition of the NF-κB pathway.

Anti-Metastatic Activity

This compound has demonstrated potent anti-metastatic activity in preclinical models. This activity is attributed to its ability to increase apoptosis and reduce microvessel density within metastatic tumors.

Experimental Protocols

Apoptosis Assay (Annexin V-FITC Staining)

Objective: To quantify the induction of apoptosis by this compound.

Methodology:

-

Cell Culture: Culture gastric cancer cells (e.g., AGS cells) in appropriate media.

-

Treatment: Treat cells with varying concentrations of this compound for specified time periods.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Staining: Wash cells with PBS and resuspend in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blotting for Protein Expression and Phosphorylation

Objective: To determine the effect of this compound on the expression and phosphorylation of target proteins (e.g., PKC-β(1), ERK, IκB-α).

Methodology:

-

Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies specific for the target proteins (e.g., anti-PKC-β(1), anti-phospho-ERK, anti-IκB-α).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) system.

Kinase Assay for PKC-β(1) Activity

Objective: To measure the effect of this compound on the kinase activity of PKC-β(1).

Methodology:

-

Immunoprecipitation: Immunoprecipitate PKC-β(1) from cell lysates using a specific antibody.

-

Kinase Reaction: Incubate the immunoprecipitated PKC-β(1) with a specific substrate (e.g., myelin basic protein) in the presence of [γ-³²P]ATP.

-

Detection: Separate the reaction products by SDS-PAGE and visualize the phosphorylated substrate by autoradiography.

Summary and Future Directions

This compound is a selective COX-2 inhibitor with a complex and multifaceted mechanism of action that extends beyond its primary target. Its ability to induce apoptosis, suppress key inflammatory signaling pathways, and inhibit metastasis through COX-2-independent mechanisms highlights its potential as a therapeutic agent in a variety of diseases, particularly cancer and chronic inflammatory conditions. Further research is warranted to fully elucidate the downstream targets of the PKC-β(1), ERK, and NF-κB pathways modulated by this compound and to explore the full therapeutic potential of this compound in clinical settings. The detailed understanding of its molecular interactions will be crucial for the design of more effective and targeted therapies.

References

- 1. The COX-2 inhibitor this compound exerts anti-inflammatory effects by suppressing phosphorylation of ERK in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel target for induction of apoptosis by cyclo-oxygenase-2 inhibitor this compound through a protein kinase C-beta(1)-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

SC-236: An In-Depth Technical Guide to a Selective COX-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC-236, with the chemical name 4-[5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, is a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor. Its selectivity for COX-2 over COX-1 suggests a reduced risk of the gastrointestinal side effects commonly associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, pharmacodynamics, and key experimental findings. The information presented herein is intended to support further research and development of selective COX-2 inhibitors.

Introduction

The discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, revolutionized the understanding and development of anti-inflammatory drugs. While COX-1 is constitutively expressed in most tissues and is responsible for homeostatic functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is therefore a key strategy in developing anti-inflammatory therapies with improved gastrointestinal safety profiles. This compound has emerged as a significant tool in the study of selective COX-2 inhibition, demonstrating not only anti-inflammatory properties but also potential anti-cancer and anti-metastatic activities.

Physicochemical Properties and Structure

| Property | Value |

| Chemical Name | 4-[5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide |

| Alternative Name | SC-58236 |

| Molecular Formula | C₁₆H₁₁ClF₃N₃O₂S |

| Molecular Weight | 401.79 g/mol |

| CAS Number | 170569-86-5 |

Pharmacodynamics: COX Inhibition Profile

This compound exhibits a high degree of selectivity for the COX-2 enzyme. This selectivity is quantified by the ratio of the half-maximal inhibitory concentrations (IC50) for COX-1 and COX-2.

| Enzyme | IC50 (μM) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) | Reference |

| COX-1 | 17.8 | \multirow{2}{*}{3560} | [Gierse et al., 1996] |

| COX-2 | 0.005 | [Gierse et al., 1996] |

Key Preclinical Findings

Anti-Inflammatory Activity

In vivo studies in murine models have demonstrated the anti-inflammatory effects of this compound. In a passive cutaneous anaphylaxis (PCA) model, this compound was shown to inhibit the inflammatory response.[1] It also reduced ear-swelling and histamine release in a murine ear-swelling model.[1]

| Model | Parameter Measured | Effect of this compound | Reference |

| Murine Passive Cutaneous Anaphylaxis (PCA) | Inflammatory Response | Inhibition | [1] |

| Murine Ear-Swelling Model | Ear Swelling | Reduction | [1] |

| Histamine Release | Inhibition | [1] |

Anti-Metastatic Activity

This compound has demonstrated potent anti-metastatic activity in both experimental and spontaneous metastasis models.[2] In a model of experimental metastasis, treatment with this compound significantly reduced tumor burden, as well as the number and size of pulmonary nodules.[2] Similar effects were observed in a spontaneous metastasis model following the excision of the primary tumor.[2]

| Metastasis Model | Parameter Measured | Effect of this compound | Reference |

| Experimental Metastasis | Tumor Burden | Reduction | [2] |

| Number of Pulmonary Nodules | Reduction | [2] | |

| Size of Pulmonary Nodules | Reduction | [2] | |

| Spontaneous Metastasis | Tumor Burden | Reduction | [2] |

| Number of Spontaneous Metastases | Reduction | [2] | |

| Size of Spontaneous Metastases | Reduction | [2] |

COX-Independent Apoptosis in Gastric Cancer Cells

Interestingly, this compound has been shown to induce apoptosis in gastric cancer cells through a mechanism that is independent of its COX-2 inhibitory activity.[3] This effect is mediated by the downregulation of protein kinase C-beta(1) (PKC-β1) expression and kinase activity.[3]

Signaling Pathways

Inhibition of ERK Phosphorylation

The anti-inflammatory mechanism of this compound involves the suppression of the phosphorylation of the extracellular signal-regulated protein kinase (ERK).[1]

Figure 1: this compound inhibits the inflammatory response by suppressing ERK phosphorylation.

Downregulation of PKC-β1 in Apoptosis

This compound induces apoptosis in gastric cancer cells via a COX-independent pathway involving the downregulation of PKC-β1.

Figure 2: this compound induces apoptosis by downregulating PKC-β1.

Experimental Protocols

COX-1 and COX-2 Inhibition Assay (Adapted from Gierse et al., 1996)

Figure 3: Workflow for determining COX-1 and COX-2 inhibition.

Methodology:

-

Enzyme Preparation: Purified recombinant human COX-1 or COX-2 is used.

-

Incubation: The enzyme is pre-incubated with various concentrations of this compound in a suitable buffer at 37°C for a specified time.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.

-

Measurement: The production of prostaglandins (e.g., PGE₂) is measured using an appropriate method, such as an enzyme immunoassay (EIA).

-

Data Analysis: The concentration of this compound that causes 50% inhibition of enzyme activity (IC50) is calculated from the dose-response curve.

Murine Model of Passive Cutaneous Anaphylaxis (PCA) (Adapted from Kim et al., 2007)

Figure 4: Experimental workflow for the passive cutaneous anaphylaxis model.

Methodology:

-

Sensitization: Mice are passively sensitized by an intradermal injection of anti-dinitrophenyl (DNP) IgE into one ear.

-

Treatment: this compound or vehicle is administered to the mice (e.g., orally or intraperitoneally) at a specified time before the antigen challenge.

-

Antigen Challenge: Anaphylaxis is induced by an intravenous injection of DNP-human serum albumin (HSA) along with Evans blue dye.

-

Measurement: The amount of dye extravasation into the ear tissue, which is proportional to the inflammatory response, is quantified after a set period.

Apoptosis Assay in Gastric Cancer Cells (Adapted from Sun et al., 2002)

Figure 5: Workflow for assessing this compound induced apoptosis in cancer cells.

Methodology:

-

Cell Culture: Human gastric cancer cell lines (e.g., AGS) are cultured under standard conditions.

-

Treatment: Cells are treated with various concentrations of this compound for different time periods.

-

Apoptosis Assessment: Apoptosis is quantified using established methods such as Annexin V-FITC/propidium iodide staining followed by flow cytometry, or TUNEL assay.

-

Western Blot Analysis: The expression levels of key proteins in the apoptotic pathway, such as PKC-β1 and p21, are determined by Western blotting.

-

Kinase Assay: The kinase activity of PKC-β1 is measured using an in vitro kinase assay with a specific substrate.

Pharmacokinetics

Detailed preclinical pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME) parameters, are not extensively available in the public literature. Further studies are required to fully characterize the pharmacokinetic profile of this compound.

Conclusion

This compound is a valuable research tool for investigating the roles of selective COX-2 inhibition in inflammation and cancer. Its high selectivity for COX-2 makes it a model compound for the development of safer anti-inflammatory drugs. Furthermore, its COX-independent pro-apoptotic effects in cancer cells open up new avenues for therapeutic strategies. This technical guide provides a foundation for researchers and drug development professionals to build upon in their exploration of the therapeutic potential of selective COX-2 inhibitors.

References

- 1. The COX-2 inhibitor this compound exerts anti-inflammatory effects by suppressing phosphorylation of ERK in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimetastatic activity of a cyclooxygenase-2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel target for induction of apoptosis by cyclo-oxygenase-2 inhibitor this compound through a protein kinase C-beta(1)-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Whitepaper on the COX-Independent Mechanisms of SC-236

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: SC-236 is well-characterized as a potent and selective inhibitor of cyclooxygenase-2 (COX-2). However, a substantial body of evidence reveals that its pharmacological activities extend beyond COX-2 inhibition, implicating a range of "off-target" or COX-independent effects. These mechanisms are critical for understanding its full therapeutic potential and side-effect profile, particularly in oncology and inflammatory diseases. This technical guide provides an in-depth review of the key COX-independent signaling pathways modulated by this compound, including the induction of apoptosis, inhibition of metastasis, and modulation of inflammatory and fibrotic processes. We present quantitative data in structured tables, detail the experimental protocols used in pivotal studies, and provide visual diagrams of the core signaling pathways to offer a comprehensive resource for researchers in the field.

Induction of Apoptosis via COX-Independent Pathways

This compound induces apoptosis in various cancer cell lines through mechanisms that are not reversible by the addition of prostaglandins, confirming their independence from COX-2 enzymatic activity. Key pathways identified include the modulation of Protein Kinase C (PKC) and Peroxisome Proliferator-Activated Receptor (PPAR) signaling.

Downregulation of Protein Kinase C-beta(1) (PKC-β1)

In gastric cancer cells, this compound has been shown to induce apoptosis by selectively down-regulating the expression and kinase activity of PKC-β1, a protein known to act as a survival mediator.[1] This effect was not reversed by exogenous prostaglandins, underscoring its COX-independent nature.[1] Overexpression of PKC-β1 was found to confer resistance to this compound-induced apoptosis, partly through the upregulation of the cell cycle inhibitor p21(waf1/cip1).[1]

Activation of PPARδ and Bad

In HT-29 colon cancer cells, this compound can induce apoptosis through the activation of the pro-apoptotic protein Bad.[2] This is achieved by inhibiting the expression of 14-3-3 protein in a manner related to Peroxisome Proliferator-Activated Receptor delta (PPARδ) signaling.[2] Studies have also demonstrated that this compound induces apoptosis to similar levels in both COX-2-expressing (HT29) and COX-2-deficient (HCT116) colon cancer cells, particularly at lower concentrations.[3]

Quantitative Data: Apoptotic Effects of this compound

| Cell Line | Concentration | Effect | Reference |

| HT29 (COX-2+) | 0-75 µM | Induced apoptosis | [3] |

| HCT116 (COX-2-) | 0-75 µM | Induced identical levels of apoptosis as in HT29 cells | [3] |

| HT29 (COX-2+) | >75 µM | Induced greater levels of apoptosis than in HCT116 cells | [3] |

Experimental Protocols: Apoptosis Assays

-

Cell Culture: Human gastric cancer (AGS) and colon cancer (HT29, HCT116) cell lines were cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 atmosphere.

-

Apoptosis Quantification: Apoptosis was measured using flow cytometry following staining with Annexin V-FITC and propidium iodide (PI). Cells positive for Annexin V and negative for PI were quantified as early apoptotic cells.

-

Western Blot Analysis: Cells were treated with specified concentrations of this compound for various time points. Cell lysates were prepared, and proteins were separated by SDS-PAGE. Proteins of interest (e.g., PKC isoforms, p21, Bad, 14-3-3) were detected using specific primary antibodies and horseradish peroxidase-conjugated secondary antibodies, with visualization via chemiluminescence.

-

PKC Kinase Assay: The activity of PKC-β1 was determined by immunoprecipitating PKC-β1 from cell lysates and then incubating the immunoprecipitates with a specific substrate (e.g., histone H1) and [γ-32P]ATP. The incorporation of 32P into the substrate was measured to quantify kinase activity.

Anti-Metastatic and Anti-Angiogenic Effects

This compound demonstrates significant anti-metastatic and anti-angiogenic properties that are, at least in part, independent of COX-2 inhibition. These effects are particularly pronounced when used in combination with anti-angiogenic agents like VEGF inhibitors.

Inhibition of Metastasis and Macrophage Mobilization

In an orthotopic model of pediatric cancer (SKNEP1), combining this compound with the VEGF inhibitor bevacizumab significantly reduced the incidence of lung metastasis compared to bevacizumab alone.[4] This combination did not further decrease primary tumor weight, suggesting a distinct effect on metastatic processes.[4] Gene set expression analysis revealed that this compound treatment significantly reduced the expression of gene sets associated with macrophage mobilization, a key process in creating a pre-metastatic niche.[4] In vitro, this compound was also found to limit tumor cell viability and migration, with these effects being enhanced under hypoxic conditions.[4]

Quantitative Data: Anti-Tumor and Anti-Metastatic Effects

| Treatment Group | Primary Tumor Weight Reduction (vs. Control) | Effect on Lung Metastasis | Reference |

| This compound | 39% | Not specified | [4] |

| Bevacizumab (BV) | 76% | Reduced incidence | [4] |

| This compound + BV | 74% | Significantly reduced incidence vs. BV alone | [4] |

| This compound | 24.8 µmol/L | Inhibited migration of HUVECs | [5] |

Experimental Protocols: In Vivo and In Vitro Assays

-

Orthotopic Tumor Model: SKNEP1 human Ewing sarcoma cells were injected into the kidney of immunodeficient mice. Mice were randomized into treatment groups (control, this compound, bevacizumab, combination). Primary tumor weight was measured at the end of the study.

-

Metastasis Assessment: Lungs were harvested, fixed, and sectioned at multiple levels. The presence of metastatic lesions was determined by histological examination (e.g., H&E staining).

-

Cell Migration Assay: Human Umbilical Vein Endothelial Cells (HUVECs) were co-cultured with tumor cells. Cell movement was evaluated by counting the number of cells that migrated through a porous membrane towards conditioned medium from tumor cells under different treatments.[5]

-

Gene Set Expression Analysis (GSEA): RNA was extracted from tumor tissues and subjected to microarray or RNA-seq analysis. GSEA was used to determine if predefined sets of genes (e.g., those related to macrophage mobilization) showed statistically significant, concordant differences between treatment groups.

Modulation of Inflammatory Signaling Pathways

This compound exerts anti-inflammatory effects through mechanisms beyond COX-2, including the direct inhibition of key kinases in inflammatory cascades.

Suppression of ERK Phosphorylation

In a murine model of allergic inflammation, this compound was shown to inhibit passive cutaneous anaphylaxis (PCA) and histamine release.[6] The underlying mechanism was identified as the suppression of the phosphorylation of extracellular signal-regulated protein kinase (ERK), a central component of the MAPK signaling pathway that drives the expression of pro-inflammatory mediators.[6]

Inhibition of the NLRP3 Inflammasome

During E. coli-induced urinary tract infections in uroepithelial cells, this compound was found to prevent the secretion of the pro-inflammatory cytokine IL-1β.[7] This was achieved by downregulating the mRNA expression of key components of the NLRP3 inflammasome pathway, including NLRP3, ASC, and Caspase-1.[7]

Experimental Protocols: Inflammation Models

-

Passive Cutaneous Anaphylaxis (PCA) Model: Mice were sensitized with an intradermal injection of anti-DNP IgE. After 24 hours, they were challenged with an intravenous injection of DNP-HSA and Evans blue dye. This compound was administered prior to the challenge. The amount of dye extravasation in the skin, indicating the severity of the allergic reaction, was quantified.

-

Histamine Release Assay: Rat peritoneal mast cells were sensitized with IgE and then challenged with an antigen. Histamine released into the supernatant was measured using a fluorometric assay. The inhibitory effect of this compound was assessed by pre-incubating the cells with the compound.

-

Cell-Based Infection Model: Human uroepithelial cells (e.g., T-24) were infected with uropathogenic E. coli. Cells were pre-treated with this compound or a vehicle control. After infection, RNA was extracted for quantitative real-time PCR (qRT-PCR) to measure the expression of inflammasome-related genes.

Anti-Fibrotic Activity via PPARγ Activation

This compound has demonstrated therapeutic potential for liver fibrosis through mechanisms involving the induction of apoptosis in key fibrogenic cells and the activation of the nuclear receptor PPARγ.

PPARγ Agonism in Hepatic Stellate Cells

In a rat model of carbon tetrachloride (CCl4)-induced liver fibrosis, this compound treatment reduced fibrosis.[8] The livers of CCl4-treated rats showed decreased expression of PPARγ, which was restored by this compound.[8] In isolated hepatic stellate cells (HSCs), the primary cells responsible for liver fibrogenesis, this compound induced apoptosis and inhibited growth.[8][9] Crucially, this compound was shown to act as a potent agonist of PPARγ in a trans-activation assay, providing a direct molecular mechanism for its anti-fibrotic effects.[8][9]

Experimental Protocols: Fibrosis and PPARγ Assays

-

CCl4-Induced Liver Fibrosis Model: Liver fibrosis was induced in rats by intraperitoneal injection of carbon tetrachloride (CCl4) over several weeks. A treatment group received this compound orally. Liver tissue was harvested for histological analysis (e.g., Sirius Red staining for collagen) and molecular analysis (e.g., Western blotting for PPARγ).

-

Hepatic Stellate Cell (HSC) Culture: Primary HSCs were isolated from rat livers. The effects of this compound on cell viability and apoptosis were measured using assays like the MTT assay and Annexin V staining, respectively.

-

PPARγ Luciferase-Reporter Trans-activation Assay: Cells (e.g., HEK293T) were co-transfected with an expression vector for PPARγ and a reporter plasmid containing a PPAR-responsive element (PPRE) linked to the luciferase gene. Cells were then treated with this compound. The agonistic activity of this compound on PPARγ was quantified by measuring the resulting luciferase activity.

Conclusion and Future Directions

The evidence strongly indicates that the biological activities of this compound are not exclusively mediated by the inhibition of COX-2. Its ability to induce apoptosis, suppress metastasis, and exert anti-inflammatory and anti-fibrotic effects through distinct molecular targets such as PKC-β1, PPARγ, and ERK presents a more complex and nuanced pharmacological profile. For drug development professionals, these findings have significant implications. They suggest that this compound and similar chemical scaffolds could be explored for therapeutic applications beyond their intended use as anti-inflammatory agents. Furthermore, a thorough understanding of these COX-independent effects is crucial for predicting clinical efficacy and potential adverse events in ongoing and future clinical trials. Future research should focus on elucidating the precise binding interactions with these off-targets and leveraging this knowledge to design next-generation compounds with improved selectivity and therapeutic indices.

References

- 1. Novel target for induction of apoptosis by cyclo-oxygenase-2 inhibitor this compound through a protein kinase C-beta(1)-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of Cyclooxygenase-2 in Cell Proliferation and Cell Death in Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. Inhibition of cyclo-oxygenase 2 reduces tumor metastasis and inflammatory signaling during blockade of vascular endothelial growth factor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The COX-2 inhibitor this compound exerts anti-inflammatory effects by suppressing phosphorylation of ERK in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of COX-2 signaling favors E. coli during urinary tract infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The selective cyclooxygenase-2 inhibitor this compound reduces liver fibrosis by mechanisms involving non-parenchymal cell apoptosis and PPARgamma activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

SC-236: A Technical Guide for Researchers

An In-depth Examination of the Selective COX-2 Inhibitor: Chemical Structure, Physicochemical Properties, Pharmacology, and Associated Signaling Pathways

This technical guide provides a comprehensive overview of SC-236, a potent and selective cyclooxygenase-2 (COX-2) inhibitor. Designed for researchers, scientists, and drug development professionals, this document details the chemical and physical properties of this compound, its pharmacological profile, and its mechanism of action, with a focus on its impact on key signaling pathways. All quantitative data is presented in structured tables for ease of reference, and detailed experimental methodologies are provided for key cited experiments. Visual diagrams of relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of the compound's function.

Chemical Structure and Identification

This compound, also known as 4-[5-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, is a diarylpyrazole derivative.[1][2] Its chemical structure is characterized by a central pyrazole ring substituted with a 4-chlorophenyl group at the 5-position and a trifluoromethyl group at the 3-position. A benzenesulfonamide moiety is attached to the pyrazole nitrogen at the 1-position.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 4-[5-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide |

| Synonyms | SC-58236 |

| CAS Number | 170569-86-5[1][2][3] |

| Molecular Formula | C₁₆H₁₁ClF₃N₃O₂S[1][2][3] |

| Molecular Weight | 401.79 g/mol [1][3] |

| SMILES | NS(=O)(=O)c1ccc(n2c(cc(c2-c3ccc(Cl)cc3)C(F)(F)F))cc1 |

| InChI Key | NSQNZEUFHPTJME-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | Not available |

| pKa | Not available |

| Solubility | DMSO: >20 mg/mLEthanol: 40.18 mg/mL (100 mM) |

Pharmacological Properties

This compound is a highly selective inhibitor of the COX-2 enzyme. Its pharmacological effects are primarily attributed to this selective inhibition, which leads to anti-inflammatory, analgesic, and potential antineoplastic activities.

Table 3: Pharmacological Data for this compound

| Parameter | Value | Assay |

| IC₅₀ for COX-1 | 17.8 µM | Human Whole Blood Assay |

| IC₅₀ for COX-2 | 0.005 µM (5 nM) | Human Whole Blood Assay |

| Selectivity Index (COX-1/COX-2) | ~3560 |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by blocking the enzymatic activity of COX-2, which is responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain. Beyond its direct anti-inflammatory effects, this compound has been shown to modulate several intracellular signaling pathways implicated in cellular processes such as proliferation, apoptosis, and metastasis.

Inhibition of Prostaglandin Synthesis

Modulation of AP-1, JNK, and ERK Signaling

This compound has been demonstrated to suppress the activity of activator protein-1 (AP-1), a transcription factor involved in cell proliferation and survival. This suppression is mediated through the inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway. Additionally, this compound can exert anti-inflammatory effects by suppressing the phosphorylation of extracellular signal-regulated kinase (ERK).

Experimental Protocols

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This assay provides a physiologically relevant method to determine the inhibitory potency and selectivity of compounds against COX-1 and COX-2 in a complex biological matrix.

Methodology:

-

Blood Collection: Fresh venous blood is collected from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., heparin).

-

COX-1 (Thromboxane B₂ Production):

-

Aliquots of whole blood are incubated with various concentrations of this compound or vehicle control.

-

Blood is allowed to clot at 37°C for a specified time (e.g., 1 hour) to induce platelet aggregation and subsequent COX-1-mediated thromboxane A₂ (TXA₂) synthesis.

-

The reaction is stopped, and serum is collected by centrifugation.

-

The stable metabolite of TXA₂, thromboxane B₂ (TXB₂), is measured by a specific immunoassay (e.g., ELISA).

-

-

COX-2 (Prostaglandin E₂ Production):

-

Aliquots of whole blood are incubated with an inflammatory stimulus, such as lipopolysaccharide (LPS), to induce the expression of COX-2 in monocytes.

-

Various concentrations of this compound or vehicle control are added to the blood.

-

The samples are incubated at 37°C for a prolonged period (e.g., 24 hours) to allow for COX-2 expression and activity.

-

Plasma is collected by centrifugation.

-

Prostaglandin E₂ (PGE₂) levels are quantified using a specific immunoassay (e.g., ELISA).

-

-

Data Analysis:

-

The concentration of this compound that causes 50% inhibition of TXB₂ (for COX-1) and PGE₂ (for COX-2) production is determined to be the IC₅₀ value.

-

The selectivity index is calculated as the ratio of the IC₅₀ for COX-1 to the IC₅₀ for COX-2.

-

Western Blot Analysis of Signaling Proteins

Western blotting is a widely used technique to detect and quantify specific proteins in a sample, providing insights into the effects of a compound on cellular signaling pathways.

Methodology:

-

Cell Culture and Treatment:

-

Select an appropriate cell line (e.g., cancer cell line, inflammatory cell line).

-

Culture the cells to a suitable confluency.

-

Treat the cells with various concentrations of this compound or vehicle control for specified time points.

-

-

Protein Extraction:

-

Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the protein integrity and phosphorylation status.

-

Quantify the total protein concentration in each lysate using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-JNK, anti-total-JNK, anti-c-Jun).

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

-

Wash the membrane to remove unbound secondary antibody.

-

-

Detection:

-

Add a chemiluminescent substrate that reacts with the HRP-conjugated secondary antibody to produce light.

-

Detect the light signal using an imaging system or X-ray film.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of this compound on protein activation.

-

Conclusion

This compound is a valuable research tool for investigating the roles of COX-2 in various physiological and pathological processes. Its high selectivity for COX-2 over COX-1 makes it a more precise probe compared to non-selective NSAIDs. The understanding of its chemical structure, physicochemical properties, and its influence on key signaling pathways, as detailed in this guide, provides a solid foundation for its application in preclinical research and drug development. The provided experimental protocols offer a starting point for researchers aiming to investigate the biological effects of this potent compound. Further research is warranted to fully elucidate its therapeutic potential and to discover additional molecular targets and mechanisms of action.

References

- 1. Protocol to quantify and phenotype SARS-CoV-2-specific T cell response using a rapid flow-cytometry-based whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SC 236 | Cyclooxygenases | Tocris Bioscience [tocris.com]

- 3. Whole Blood Staining Protocol for Flow Cytometry Analysis | Thermo Fisher Scientific - TW [thermofisher.com]

Pharmacological Profile of SC-236: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC-236, scientifically known as 4-[5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, is a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor. Its primary mechanism of action involves the specific inhibition of the COX-2 enzyme, a key mediator in the inflammatory cascade responsible for the synthesis of prostaglandins. Beyond its well-established role as a COX-2 inhibitor, emerging research indicates that this compound exerts its pharmacological effects through additional pathways, including the modulation of the extracellular signal-regulated kinase (ERK) and protein kinase C (PKC) signaling cascades. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, quantitative data on its enzyme selectivity, and methodologies for key experimental assessments. Furthermore, it visualizes the intricate signaling pathways influenced by this compound.

Core Pharmacological Data

The primary pharmacological activity of this compound is its selective inhibition of the COX-2 enzyme. This selectivity is crucial for its anti-inflammatory effects while potentially minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

Data Presentation: Enzyme Inhibitory Potency

| Enzyme | IC₅₀ (μM) | Species | Reference |

| COX-1 | 17.8 | Not Specified | [1] |

| COX-2 | 0.005 | Not Specified | [1] |

Note: While extensive searches were conducted for in vivo pharmacokinetic data (Cmax, Tmax, oral bioavailability) and quantitative dose-response data for anti-inflammatory and anti-allergic models, this information was not available in the public domain at the time of this review.

Mechanism of Action

Primary Mechanism: Selective COX-2 Inhibition

This compound is a diarylpyrazole derivative that exhibits high selectivity for the COX-2 isoenzyme over COX-1.[2] The cyclooxygenase enzymes catalyze the conversion of arachidonic acid to prostaglandin H2, the precursor for various pro-inflammatory prostaglandins.[3] By selectively inhibiting COX-2, which is predominantly upregulated at sites of inflammation, this compound effectively reduces the production of these inflammatory mediators.[3]

Figure 1: Mechanism of this compound as a selective COX-2 inhibitor.

Secondary Mechanisms: Modulation of Signaling Pathways

This compound has been shown to exert its anti-inflammatory effects by suppressing the phosphorylation of the extracellular signal-regulated kinase (ERK).[2] ERK is a key downstream component of the mitogen-activated protein kinase (MAPK) signaling cascade, which is involved in cell proliferation, differentiation, and inflammation. By inhibiting ERK phosphorylation, this compound can modulate the expression of inflammatory mediators.

Figure 2: this compound mediated suppression of ERK phosphorylation.

Interestingly, this compound can induce apoptosis in gastric cancer cells through a mechanism independent of its COX-2 inhibitory activity. This effect is mediated by the down-regulation of the protein expression and kinase activity of Protein Kinase C-beta(1) (PKC-β1).[4] This finding suggests a novel therapeutic potential for this compound in oncology.

Figure 3: this compound induces apoptosis via PKC-β1 down-regulation.

Experimental Protocols

This section provides an overview of the methodologies used to characterize the pharmacological profile of this compound.

In Vitro COX-1 and COX-2 Inhibition Assay

Objective: To determine the in vitro inhibitory potency and selectivity of this compound against COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Purified ovine COX-1 and recombinant human COX-2 enzymes are used.

-

Reaction Mixture: A reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor is prepared.

-

Inhibitor Incubation: Various concentrations of this compound (dissolved in a suitable solvent like DMSO) are pre-incubated with the respective COX enzymes for a defined period (e.g., 15 minutes) at 37°C.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.

-

Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified. This is often done using an Enzyme Immunoassay (EIA) kit. The absorbance is read using a microplate reader.

-

Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to a control without the inhibitor. The IC₅₀ value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Figure 4: Workflow for in vitro COX inhibition assay.

Murine Model of Arachidonic Acid-Induced Ear Edema

Objective: To evaluate the in vivo anti-inflammatory activity of this compound.

Methodology:

-

Animal Model: Typically, male ICR mice are used.

-

Compound Administration: this compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control group receives the solvent alone.

-

Induction of Edema: After a set period (e.g., 1 hour) to allow for drug absorption, a solution of arachidonic acid in a solvent like acetone is topically applied to the inner and outer surfaces of one ear of each mouse.

-

Measurement of Edema: At a specific time point after induction (e.g., 1 hour), the mice are euthanized, and a circular section of the ear is removed using a biopsy punch. The weight of the ear punch is measured.

-

Data Analysis: The degree of edema is determined by the difference in weight between the arachidonic acid-treated ear and the contralateral ear (which may be untreated or treated with the vehicle). The percentage of inhibition of edema by this compound is calculated by comparing the edema in the treated groups to the vehicle control group.

Murine Passive Cutaneous Anaphylaxis (PCA) Model

Objective: To assess the in vivo anti-allergic activity of this compound.

Methodology:

-

Animal Model: BALB/c mice are commonly used.

-

Sensitization: Mice are passively sensitized by an intradermal injection of anti-dinitrophenyl (DNP) IgE antibody into one ear.

-

Compound Administration: After a sensitization period (e.g., 24 hours), this compound is administered orally or intraperitoneally.

-

Antigen Challenge: Following drug administration (e.g., 1 hour), the mice are challenged intravenously with DNP conjugated to human serum albumin (HSA) along with a dye such as Evans blue.

-

Evaluation of Anaphylactic Reaction: The Evans blue dye extravasates into the ear tissue as a result of the allergic reaction-induced increase in vascular permeability. After a set time (e.g., 30 minutes), the mice are euthanized, and the dye is extracted from the ear tissue using a solvent like formamide. The amount of extracted dye is quantified by measuring its absorbance with a spectrophotometer.

-

Data Analysis: The extent of the PCA reaction is proportional to the amount of dye extracted. The percentage of inhibition by this compound is calculated by comparing the dye extravasation in the treated groups to the vehicle control group.

Rat Peritoneal Mast Cell Histamine Release Assay

Objective: To determine the in vitro effect of this compound on mast cell degranulation.

Methodology:

-

Mast Cell Isolation: Peritoneal mast cells are harvested from male Sprague-Dawley rats by peritoneal lavage. The cells are then purified.

-

Compound Incubation: The isolated mast cells are pre-incubated with various concentrations of this compound for a defined period.

-

Induction of Histamine Release: Histamine release is induced by adding a secretagogue, such as compound 48/80 or an antigen (if the cells are passively sensitized with IgE).

-

Histamine Quantification: The reaction is stopped, and the amount of histamine released into the supernatant is measured. This is typically done using a fluorometric assay involving o-phthalaldehyde (OPA), which reacts with histamine to form a fluorescent product.

-

Data Analysis: The percentage of histamine release is calculated relative to the total histamine content of the cells (determined by lysing the cells). The inhibitory effect of this compound is then determined by comparing the histamine release in the presence of the compound to the control.

Conclusion

This compound is a highly selective COX-2 inhibitor with demonstrated anti-inflammatory and anti-allergic properties in preclinical models. Its pharmacological profile is further distinguished by its ability to modulate key signaling pathways, including the suppression of ERK phosphorylation and the down-regulation of PKC-β1, the latter of which suggests a potential for therapeutic applications beyond inflammation, such as in oncology. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this compound and other novel anti-inflammatory compounds. Further research is warranted to elucidate the complete pharmacokinetic profile and to obtain more extensive quantitative in vivo efficacy data to fully realize the therapeutic potential of this compound.

References

- 1. [Inhibition of arachidonic acid-induced ear edema in the mouse with lipoxygenase-, cyclo-oxygenase- and dual inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel target for induction of apoptosis by cyclo-oxygenase-2 inhibitor this compound through a protein kinase C-beta(1)-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic and oral bioavailability study of schaftoside in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]

SC-236 Target Validation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC-236 is a potent and selective diarylpyrazole sulfonamide inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and carcinogenesis.[1][2][3] Extensive research has validated COX-2 as the primary target of this compound, but its mechanism of action extends beyond simple prostaglandin synthesis inhibition. This technical guide provides a comprehensive overview of the target validation studies for this compound, detailing its effects on various signaling pathways and cellular processes. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on this compound, providing a comparative look at its potency and effects across different targets and experimental systems.

Table 1: Inhibitory Activity of this compound

| Target | IC50 | Assay System | Reference |

| Cyclooxygenase-2 (COX-2) | 0.005 µM (5 nM) | In vitro enzyme assay | [2][4] |

| Cyclooxygenase-1 (COX-1) | 17.8 µM | In vitro enzyme assay | [2][4] |

| COX-2 (alternative value) | 10 nM | In vitro assay | [5] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosage | Effect | Reference |

| Carbon Tetrachloride (CCl4)-treated rats (liver fibrosis) | 6 mg/kg (orally, 3 times per week) | Significantly reduced liver fibrosis. | [5] |

| Wilms' tumor xenograft in mice | Not specified | 78% inhibition of tumor growth at day 28; 55% at day 35. | [6] |

| Murine model of inflammatory allergic reaction | Not specified | Inhibition of ear-swelling response and histamine release. | [7] |

Signaling Pathways and Mechanisms of Action

This compound exerts its effects through multiple signaling pathways, some of which are independent of its COX-2 inhibitory activity.

COX-2 Dependent Pathway

The primary mechanism of action for this compound is the selective inhibition of COX-2. This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[1][3] In inflammatory conditions and various cancers, COX-2 expression is upregulated.[1][3] By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and potential anti-cancer effects.

Caption: this compound inhibits the COX-2 pathway.

COX-2 Independent Pathways

a) NF-κB Signaling: this compound has been shown to suppress the nuclear translocation of RelA/p65, a key transcription factor in the NF-κB signaling pathway.[1][3] This pathway is crucial for regulating inflammatory responses, and its inhibition by this compound contributes to the compound's anti-inflammatory effects.

b) PPARγ Agonism: this compound acts as a potent agonist for Peroxisome Proliferator-Activated Receptor γ (PPARγ).[5][8] Activation of PPARγ is associated with anti-inflammatory and anti-fibrotic effects.[5][8] In studies on liver fibrosis, this compound was found to induce PPARγ expression in hepatic stellate cells.[8]

c) ERK Phosphorylation: The anti-inflammatory effects of this compound are also mediated by the suppression of Extracellular signal-regulated kinase (ERK) phosphorylation.[7] This was observed in a murine model of inflammatory allergic reaction.[7]

d) PKC-β1 Downregulation and Apoptosis: In gastric cancer cells, this compound induces apoptosis through a mechanism independent of COX-2 inhibition.[9] It achieves this by down-regulating the protein expression and kinase activity of Protein Kinase C-β1 (PKC-β1), which acts as a survival mediator in these cells.[9]

Caption: this compound's diverse COX-2 independent mechanisms.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the validation of this compound's targets.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the potency and selectivity of this compound for COX-1 and COX-2.

-

Objective: To measure the IC50 values of this compound for COX-1 and COX-2.

-

Principle: A colorimetric or fluorometric method is used to measure the peroxidase activity of COX enzymes. The inhibition of this activity in the presence of the test compound is quantified.

-

Materials:

-

Recombinant human or ovine COX-1 and COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Heme (cofactor).

-

Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).

-

Assay buffer (e.g., Tris-HCl).

-

This compound and control inhibitors (e.g., celecoxib).

-

96-well microplate.

-

Microplate reader.

-

-

Procedure:

-

Prepare serial dilutions of this compound and control inhibitors in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

-

Add the diluted this compound or control inhibitor to the respective wells. Include wells with no inhibitor as a positive control and wells with no enzyme as a negative control.

-

Incubate the plate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

-

Add the colorimetric/fluorometric probe.

-

Initiate the reaction by adding arachidonic acid.

-

Immediately measure the absorbance or fluorescence at the appropriate wavelength over time.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.

-

PPARγ Luciferase Reporter Trans-activation Assay

This cell-based assay is used to confirm the agonist activity of this compound on PPARγ.

-

Objective: To determine if this compound can activate the transcriptional activity of PPARγ.

-

Principle: Cells are co-transfected with a plasmid expressing the PPARγ ligand-binding domain fused to a GAL4 DNA-binding domain, and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence. Activation of PPARγ by a ligand (agonist) leads to the expression of luciferase, which can be quantified by measuring luminescence.

-

Materials:

-

A suitable cell line (e.g., HEK293T or COS-7).

-

Expression plasmid for PPARγ-LBD-GAL4-DBD.

-

Luciferase reporter plasmid with GAL4 UAS.

-

Transfection reagent.

-

Cell culture medium and supplements.

-

This compound and a known PPARγ agonist (e.g., rosiglitazone).

-

Luciferase assay reagent.

-

Luminometer.

-

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to attach overnight.

-

Co-transfect the cells with the PPARγ expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or the control agonist. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for another 18-24 hours.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to the total protein concentration to account for variations in transfection efficiency and cell number.

-

Plot the fold induction of luciferase activity against the concentration of this compound.

-

Western Blot for ERK Phosphorylation

This technique is used to assess the effect of this compound on the activation of the ERK signaling pathway.

-

Objective: To determine the levels of phosphorylated ERK (p-ERK) relative to total ERK in cells treated with this compound.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies against the phosphorylated and total forms of ERK.

-

Materials:

-

Cell line of interest.

-

This compound.

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: anti-p-ERK and anti-total-ERK.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Culture cells and treat them with various concentrations of this compound for a specified duration. Include an untreated control.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with the antibody against total ERK to ensure equal protein loading.

-

Quantify the band intensities and express the results as the ratio of p-ERK to total ERK.

-

Apoptosis Assay in Gastric Cancer Cells

This assay is used to quantify the induction of apoptosis by this compound.

-

Objective: To measure the percentage of apoptotic cells in a gastric cancer cell line (e.g., AGS) after treatment with this compound.

-

Principle: Annexin V, a protein with high affinity for phosphatidylserine (PS), is used to detect early apoptotic cells where PS is translocated to the outer leaflet of the plasma membrane. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells). Flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Gastric cancer cell line (e.g., AGS).

-

This compound.

-

Annexin V-FITC and Propidium Iodide (PI) staining kit.

-

Binding buffer.

-

Flow cytometer.

-

-

Procedure:

-

Seed the gastric cancer cells and treat them with this compound at various concentrations for a defined period (e.g., 24-48 hours). Include an untreated control.

-

Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

-

Resuspend the cells in the binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within one hour.

-

Use appropriate controls for setting the compensation and gates (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only).

-

Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).

-

Caption: Workflow of this compound target validation studies.

Conclusion

The target validation studies for this compound have firmly established its role as a selective COX-2 inhibitor. However, the comprehensive body of research highlights a more complex and multifaceted mechanism of action. Its ability to modulate key signaling pathways such as NF-κB, PPARγ, ERK, and PKC-β1, independent of COX-2 inhibition, underscores its potential for therapeutic applications beyond anti-inflammation, including in oncology and fibrotic diseases. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate biological activities of this compound and similar compounds in the drug development pipeline.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel target for induction of apoptosis by cyclo-oxygenase-2 inhibitor this compound through a protein kinase C-beta(1)-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Passive Cutaneous Anaphylaxis Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. Passive Cutaneous Anaphylaxis Model - Creative Biolabs [creative-biolabs.com]

- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Humanized Mouse Model of Mast Cell-Mediated Passive Cutaneous Anaphylaxis and Passive Systemic Anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measuring Local Anaphylaxis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. indigobiosciences.com [indigobiosciences.com]

The Biological Activity of SC-236: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC-236, chemically known as 4-[5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, is a potent and highly selective small molecule inhibitor of cyclooxygenase-2 (COX-2).[1][2] Initially developed as a structural lead in the creation of celecoxib, this compound has been instrumental in research aimed at understanding the roles of COX-2 in inflammation, pain, and cancer.[3] Beyond its well-documented anti-inflammatory properties, emerging evidence reveals that this compound exerts a range of biological effects through multiple signaling pathways, some of which are independent of its COX-2 inhibitory activity. These multifaceted activities, including anti-metastatic, pro-apoptotic, and anti-fibrotic effects, make this compound a valuable tool for biomedical research and a subject of interest in drug development.[4][5]

This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanisms of action, quantitative inhibitory data, and the experimental protocols used to elucidate its functions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This information is crucial for its application in experimental settings, including solubility for in vitro assays and formulation for in vivo studies.

| Property | Value | Reference |

| Chemical Name | 4-[5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | [2] |

| Alternative Names | SC-58236 | |

| Molecular Formula | C₁₆H₁₁ClF₃N₃O₂S | [2] |

| Molecular Weight | 401.79 g/mol | [6] |

| CAS Number | 170569-86-5 | |

| Purity | ≥98% (HPLC) | |

| Solubility | DMSO (≤100 mM), Ethanol (≤100 mM) |

Primary Mechanism of Action: COX-2 Inhibition

The principal mechanism of action for this compound is its potent and selective inhibition of the COX-2 enzyme. COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed in most tissues and plays a role in homeostatic functions, COX-2 is an inducible enzyme that is upregulated at sites of inflammation. By selectively inhibiting COX-2, this compound effectively reduces the production of pro-inflammatory prostaglandins without significantly impacting the protective functions of COX-1.

Quantitative Inhibitory Data

The selectivity of this compound for COX-2 over COX-1 is a hallmark of its activity. The table below summarizes its in vitro inhibitory concentrations (IC50).

| Target Enzyme | IC50 Value | Reference |

| COX-2 | 0.005 µM (5 nM) | |

| COX-2 | 10 nM | [6] |

| COX-1 | 17.8 µM |

Note: A slight variation in reported IC50 values for COX-2 exists between different sources, which may be attributable to different assay conditions.

COX-2 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical COX-2 pathway and the point of inhibition by this compound. Inflammatory stimuli trigger the release of arachidonic acid from the cell membrane, which is then converted by COX-2 into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.

COX-2 Independent Biological Activities

This compound influences several signaling pathways independent of its effects on prostaglandin synthesis. These activities contribute to its broader pharmacological profile.

Suppression of ERK Phosphorylation

This compound has been shown to exert anti-inflammatory and anti-allergic effects by inhibiting the phosphorylation of the extracellular signal-regulated kinase (ERK).[1][2] The ERK pathway is a critical component of the MAPK signaling cascade that regulates cell proliferation, differentiation, and survival. By suppressing ERK activation, this compound can modulate downstream inflammatory responses.

PPARγ Agonism and NF-κB Inhibition

This compound also functions as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.[6] Activation of PPARγ has known anti-inflammatory effects. Furthermore, this compound can prevent the activation of the pro-inflammatory transcription factor NF-κB by increasing the levels of its inhibitor, IκBα.[6] This dual action provides another layer to its anti-inflammatory capabilities.

Induction of Apoptosis via PKC-β1 Down-regulation

In gastric cancer cells, this compound induces apoptosis through a COX-2 independent mechanism involving the down-regulation of protein kinase C-beta(1) (PKC-β1).[5] PKC-β1 is considered a survival mediator in these cells, and its inhibition by this compound leads to programmed cell death, highlighting a potential anti-neoplastic application for the compound.[5]

Summary of Biological Activities

| Biological Activity | Key Molecular Mechanism(s) | Experimental Model(s) | Reference |

| Anti-inflammatory | COX-2 inhibition; ERK phosphorylation suppression; PPARγ agonism; NF-κB inhibition | Murine models, Vascular endothelial cells | [1][6] |

| Anti-allergic | Inhibition of histamine release; ERK phosphorylation suppression | Rat peritoneal mast cells, Murine PCA and ear-swelling models | [1][2] |

| Anti-metastatic | Not fully elucidated, likely related to COX-2 inhibition | In vivo metastasis models | |

| Pro-apoptotic | Down-regulation of PKC-β1 (COX-2 independent) | Gastric cancer cells (AGS) | [5] |

| Anti-fibrotic | PPARγ agonism | Rat model of CCl₄-induced liver fibrosis | [6] |

Experimental Protocols

Detailed methodologies are critical for the replication and extension of research findings. Below are representative protocols for key experiments used to characterize the biological activity of this compound.

General Experimental Workflow

The diagram below outlines a typical workflow for evaluating the biological effects of a compound like this compound, from initial in vitro screening to in vivo validation.

In Vitro COX-1/COX-2 Inhibition Assay

This protocol determines the IC50 values of this compound for COX-1 and COX-2 enzymes by measuring the production of prostaglandin E2 (PGE2).[7][8]

-

Reagents & Materials : Recombinant human or ovine COX-1 and COX-2 enzymes, arachidonic acid (substrate), hematin (co-factor), this compound stock solution (in DMSO), Tris-HCl buffer (pH 8.0), 2.0 M HCl (stop solution), PGE2 ELISA kit.

-

Procedure :

-

In a 96-well plate or microfuge tubes, prepare the reaction mixture containing Tris-HCl buffer, hematin, and either COX-1 or COX-2 enzyme.

-

Add various concentrations of this compound (or DMSO as a vehicle control) to the appropriate wells.

-

Pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[7][9]

-

Initiate the reaction by adding a defined concentration of arachidonic acid (e.g., 5 µM) to all wells.[7]

-

Incubate for a short period (e.g., 2 minutes) at 37°C.[7]

-

Terminate the reaction by adding 2.0 M HCl.

-

Quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

-

Data Analysis : Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

-

Western Blot for ERK Phosphorylation

This protocol assesses the effect of this compound on the activation of the ERK signaling pathway by measuring the levels of phosphorylated ERK (p-ERK) relative to total ERK.[1][10]

-

Reagents & Materials : Cell line of interest (e.g., HMC-1 mast cells), cell culture medium, this compound, stimulating agent (e.g., PMA or growth factors, if required), ice-cold PBS, RIPA lysis buffer with protease and phosphatase inhibitors, protein assay kit (e.g., BCA), SDS-PAGE gels, PVDF membrane, primary antibodies (anti-p-ERK1/2, anti-total ERK1/2), HRP-conjugated secondary antibody, ECL substrate.

-

Procedure :

-

Cell Treatment : Seed cells and grow to 70-80% confluency. Treat cells with various concentrations of this compound for a predetermined time (e.g., 1-4 hours). If required, add a stimulating agent for the final 15-30 minutes of incubation.

-

Cell Lysis : Wash cells with ice-cold PBS and lyse with RIPA buffer on ice. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Protein Quantification : Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Transfer : Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting :

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.[10]

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[10]

-